ELA-14 negative control is a compound used primarily in scientific research as a benchmark to assess the effects of experimental treatments. Negative controls are essential in experiments as they help establish a baseline response, ensuring that any observed effects in experimental groups can be attributed to the treatment rather than extraneous variables. In this context, ELA-14 negative control is characterized by its lack of biological activity, making it a reliable reference point in various experimental setups.
The specific source of ELA-14 negative control is not detailed in the available literature, but it is typically synthesized or derived from established chemical processes used in laboratory settings. The compound is often utilized in studies involving pharmacological testing, toxicology, and other biological assays.
ELA-14 negative control can be classified under non-active pharmaceutical ingredients or as a biochemical reagent. It serves as a critical tool in validating experimental results and ensuring the integrity of scientific findings.
The synthesis of ELA-14 negative control involves standard organic synthesis techniques. While specific methods for ELA-14 are not explicitly detailed, common approaches include:
The synthesis typically follows these steps:
Molecular data such as molecular weight, formula, and specific structural characteristics would typically be derived from spectral analysis methods (e.g., Nuclear Magnetic Resonance spectroscopy, Infrared spectroscopy) once synthesized.
As a negative control compound, ELA-14 does not participate in significant chemical reactions that yield biological effects. Its role is primarily to serve as a comparison point in experiments.
In studies where ELA-14 is utilized:
The mechanism of action for ELA-14 negative control revolves around its function as an inert reference substance. It does not interact with biological systems in a way that produces measurable responses, thus providing clarity in experimental design.
Data regarding its mechanism would typically include comparative analyses showing that treatments involving active compounds yield different results than those involving ELA-14.
While specific physical properties of ELA-14 are not detailed, typical properties for such compounds may include:
Chemical properties would include stability under various conditions and lack of reactivity with common biological targets. This ensures that ELA-14 functions effectively as a negative control.
ELA-14 negative control is primarily used in:
Negative controls are indispensable in pharmacological research for distinguishing specific biological effects from non-specific experimental artifacts. These controls are designed to mirror all properties of the active compound except bioactivity, thereby isolating the variable under investigation. As highlighted in studies on confounding detection, negative controls function as "experimental nullifiers" that reveal hidden variables such as residual solvents, assay interference, or systemic biases [6]. For G protein-coupled receptor (GPCR) research like apelin receptor (APJ) studies, they validate whether observed signaling pathways (e.g., Gαi coupling or β-arrestin recruitment) stem from ligand-receptor interactions rather than technical artifacts [9]. The robustness of this approach hinges on structural similarity between active and control compounds, ensuring comparable physiochemical behavior in experimental systems [6] [9].
ELA-14 negative control (CAS: 1885873-44-8) is a structurally analogous but biologically inert version of the endogenous APJ ligand Elabela-14 (ELA-14). Its primary role is to provide a baseline for ELA-14-specific APJ activation in studies investigating biased signaling—where ligands preferentially activate distinct downstream pathways (e.g., G protein vs. β-arrestin) [2] [8]. Unlike ELA-14, which activates APJ to modulate cardiovascular functions, angiogenesis, and electrolyte balance, ELA-14 negative control lacks receptor-binding activity due to deliberate modifications in its bioactive core [1] [7]. This inertness is critical for:
Table 1: Key Properties of ELA-14 Negative Control
Property | Value |
---|---|
CAS Number | 1885873-44-8 |
Molecular Formula | C₇₂H₁₁₂N₂₂O₁₇S₂ |
Molecular Weight | 1621.93 g/mol |
Sequence Shortening | {Glp}-RRCMPLHSAVPFP |
Biological Activity | Inactive |
Role | Negative control for ELA-14 |
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2